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methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methoxy-1H-indole is a substituted indole derivative of significant interest in
medicinal chemistry and materials science. The indole scaffold is a privileged structure, forming
the core of numerous biologically active natural products and synthetic drugs.[1] The specific
substitution pattern of a chlorine atom at the 6-position and a methoxy group at the 5-position
modulates the electronic and steric properties of the indole ring, influencing its molecular
interactions and pharmacological profile. This guide provides a detailed examination of the
molecular structure, conformational preferences, spectroscopic signature, and synthetic
approaches for 6-Chloro-5-methoxy-1H-indole, offering a foundational resource for
researchers engaged in its study and application.

Core Molecular Structure and Properties

The fundamental identity of 6-Chloro-5-methoxy-1H-indole is defined by its chemical
composition and connectivity. It is a bicyclic aromatic heterocycle, consisting of a benzene ring
fused to a pyrrole ring.[1]

Table 1: Chemical and Physical Properties
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Property Value Source

6-chloro-5-methoxy-1H-

IUPAC Name . [2]
indole

Molecular Formula CoHsCINO [2][3]

Molecular Weight 181.62 g/mol [2][4]

Monoisotopic Mass 181.0294416 Da [2][3]

CAS Number 63762-72-1 [2][4]

_ COC1=C(C=C2C(=C1)C=CN2

Canonical SMILES [2][3]
)CI

Boiling Point 331 °C (Predicted) [4]

| XLogP | 2.6 (Predicted) |[2][3] |

The structural arrangement of these atoms dictates the molecule's fundamental chemical
behavior and its potential for biological activity. The presence of the nitrogen-based heterocycle
is a key feature in many biologically relevant molecules.[5]

Caption: 2D structure of 6-Chloro-5-methoxy-1H-indole with atom numbering.

Spectroscopic and Analytical Profile

Characterization of 6-Chloro-5-methoxy-1H-indole relies on standard analytical techniques
that probe its molecular structure and composition.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the molecule's
fragmentation patterns and ionization behavior. Predicted collision cross-section (CCS) values,
which relate to the molecule's shape and size in the gas phase, are valuable for advanced
analytical techniques like ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data
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Adduct m/z Predicted CCS (A2
[M+H]* 182.03671 133.3
[M+Na]* 204.01865 145.5
[M-H]- 180.02215 136.1
[M]*+ 181.02888 137.0

Data sourced from PubChem Lite computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity and chemical
environment of atoms. While a full experimental dataset is not publicly available, typical
chemical shifts for related indole structures provide a strong basis for interpretation.[6][7]

e 1H NMR: The spectrum would be expected to show distinct signals for the aromatic protons
on the indole ring, a singlet for the N-H proton (which may be broad), a singlet for the
methoxy (-OCHs) protons, and signals corresponding to the protons at positions 2, 3, 4, and
7.

e 13C NMR: The carbon spectrum would reveal nine distinct signals corresponding to the nine
carbon atoms in the molecule. The chemical shifts would be influenced by the electron-
withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy
group. For example, in related 3-methylindole derivatives, carbon signals appear across a
range from ~9.6 ppm (methyl) to ~136.7 ppm (aromatic carbons).[6]

Conformational Analysis

While the fused ring system of the indole core is largely planar and rigid, the molecule's overall
conformation is influenced by the rotation of the methoxy substituent.[8][9]

Indole Ring Planarity

The indole nucleus, being an aromatic system, has a strong preference for a planar geometry
to maximize Tt-orbital overlap. This rigidity is a key feature that medicinal chemists exploit, as it
reduces the entropic penalty upon binding to a biological target.
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Methoxy Group Orientation

The primary source of conformational flexibility in 6-Chloro-5-methoxy-1H-indole is the
rotation around the C5-O bond of the methoxy group. This rotation gives rise to two principal

low-energy conformers:

o Syn-conformer: The methyl group is oriented towards the C6-chloro substituent. This
conformation may experience some degree of steric repulsion.

» Anti-conformer: The methyl group is oriented away from the C6-chloro substituent (towards
the C4-H). This is generally expected to be the more sterically favored and lower-energy
conformation.

The equilibrium between these conformers is typically rapid at room temperature. The precise
energy difference is influenced by a balance of steric hindrance and potential weak, non-
covalent interactions. Computational modeling (e.g., DFT) would be the ideal method to
quantify this energy difference.

Conformational Equilibrium of the Methoxy Group
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Caption: Rotational conformers of the 5-methoxy group.

Synthetic Pathways and Protocols

The synthesis of substituted indoles is a well-established field in organic chemistry. While
multiple routes to 6-Chloro-5-methoxy-1H-indole are possible, the Fischer indole synthesis is
a classic and reliable method.

Proposed Synthetic Workflow: Fischer Indole Synthesis

This workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an
appropriate ketone or aldehyde, followed by cyclization and aromatization.

4-Chloro-3-methoxyphenylhydrazine
>
Acetaldehyde (or equivalent)

Acid Catalyst
€... H2504, ZnCl:}

Ammonia Elimination

Hydrazone Formation & Aromatization

6-Chloro-5-methoxy-1H-indole

[3,3]-Sigmatropic
Rearrangement

Click to download full resolution via product page

Caption: Fischer indole synthesis workflow for 6-Chloro-5-methoxy-1H-indole.

Experimental Protocol (lllustrative)

This protocol is a representative example based on standard Fischer indole synthesis
procedures.[1]

Objective: To synthesize 6-Chloro-5-methoxy-1H-indole.
Materials:

» 4-Chloro-3-methoxyphenylhydrazine hydrochloride

o Acetaldehyde

e Ethanol
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Concentrated Sulfuric Acid (or another suitable acid catalyst like ZnClz2)

Sodium bicarbonate solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

e Hydrazone Formation:

o Rationale: To form the key intermediate that will undergo cyclization.

o Dissolve 4-Chloro-3-methoxyphenylhydrazine hydrochloride in ethanol.

o Add acetaldehyde dropwise to the solution at room temperature and stir for 1-2 hours. The
formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

e Cyclization and Aromatization:

o Rationale: The acid catalyst promotes the[3][3]-sigmatropic rearrangement of the
enehydrazine tautomer, followed by elimination of ammonia to form the aromatic indole
ring.

o To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid.

o Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours,
monitoring the reaction progress by TLC.

e Work-up and Purification:

o Rationale: To neutralize the acid, extract the product from the aqueous phase, and remove
impurities.

o Cool the reaction mixture to room temperature and pour it into ice-cold water.
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o Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until
effervescence ceases.

o Extract the agueous mixture three times with ethyl acetate.
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

 Final Purification:
o Rationale: To obtain the final product with high purity.

o Purify the crude residue using column chromatography on silica gel, typically with a
hexane/ethyl acetate solvent system.

o Combine the pure fractions and evaporate the solvent to yield 6-Chloro-5-methoxy-1H-
indole as a solid.

Biological and Pharmacological Context

Indole derivatives are a cornerstone of drug discovery.[5][10] The substitution pattern on the
indole ring is critical for determining biological activity. Modifications at positions 4 through 7 are
a common strategy for tuning the pharmacological properties of indole-based compounds.[11]

» Anticancer Activity: Many substituted indoles have shown potent antiproliferative activity. For
instance, indole-2-carboxylic acid derivatives have been identified as potent inducers of
apoptosis in cancer cell lines.[12] The chloro and methoxy groups can influence properties
like cell permeability, metabolic stability, and binding affinity to target proteins such as
tubulin.[11][12]

» Antimicrobial and Antifungal Activity: The indole nucleus is present in compounds that exhibit
a broad spectrum of antimicrobial and antifungal properties.[5] The specific substituents on
6-Chloro-5-methoxy-1H-indole make it a valuable intermediate for the synthesis of more
complex molecules with potential therapeutic applications in infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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